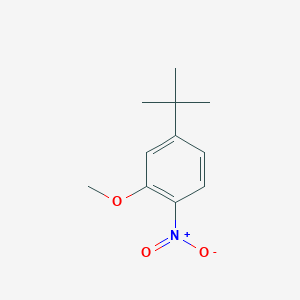
4-tert-Butyl-2-methoxy-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-methoxy-1-nitrobenzene: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a methoxy group, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2-methoxy-1-nitrobenzene typically involves the nitration of 4-tert-butyl-2-methoxybenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-Butyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Reduction: 4-tert-Butyl-2-methoxy-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 4-tert-Butyl-2-methoxy-1-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-methoxy-1-nitrobenzene is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-methoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and tert-butyl groups influence the compound’s solubility and reactivity, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-tert-Butyl-1-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
4-tert-Butyl-2-methoxytoluene: Contains a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness: 4-tert-Butyl-2-methoxy-1-nitrobenzene is unique due to the presence of all three substituents (tert-butyl, methoxy, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
142596-52-9 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-tert-butyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7H,1-4H3 |
InChI-Schlüssel |
BLOORJAVYLDGDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)



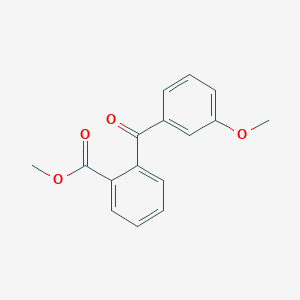
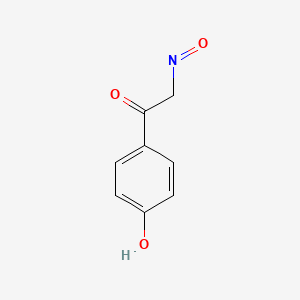
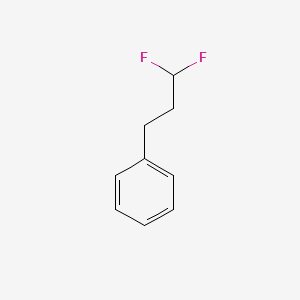
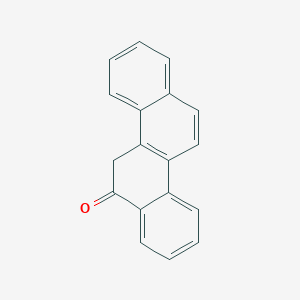

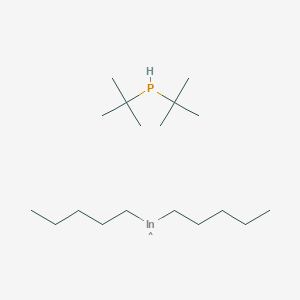
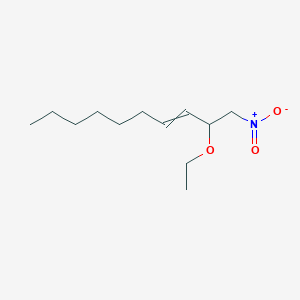
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
